

enalapril absorption distribution metabolism excretion ADME

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Compound Focus: Enalapril

CAS No.: 75847-73-3

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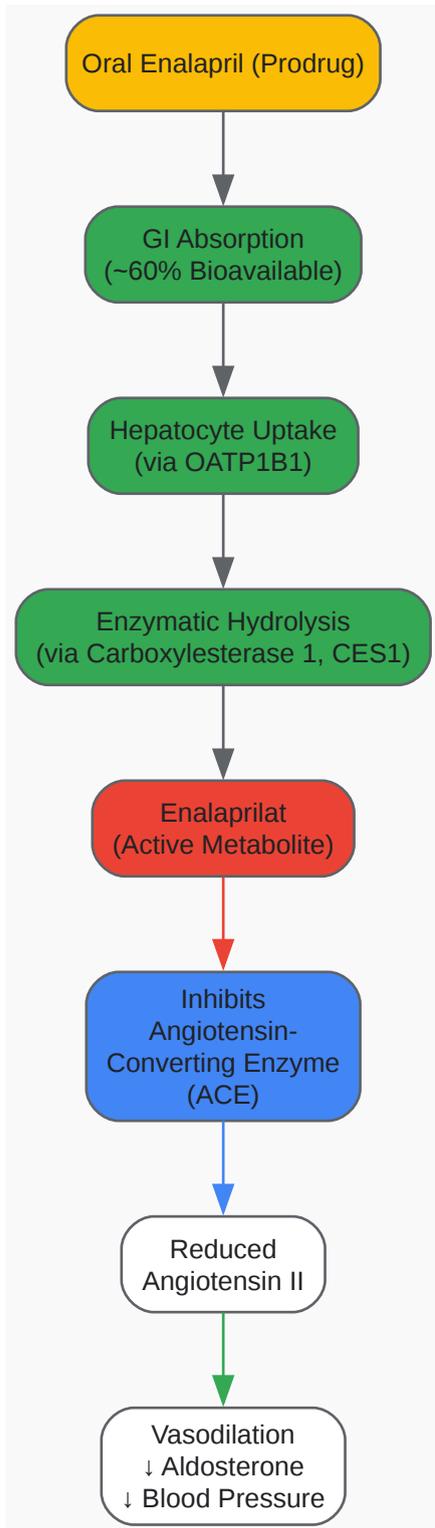
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Enalapril ADME Overview

| Parameter | Description | Key Findings |
|---------------------|--|--|
| Absorption | Administered orally as a prodrug (enalapril) for improved absorption [1] [2]. | • Bioavailability: ~60% [3] [4]. • Tmax (Enalapril): ~1 hour [5] [3]. • Food Effect: Minimal impact on absorption [5] [3]. |
| Distribution | Distributes from circulation into tissues [3]. | • Volume of Distribution: 1-2.4 L/kg [5]. • Protein Binding: <50% for active metabolite enalaprilat [3]. • Tissue Penetration: Penetrates most tissues, particularly kidneys and vascular tissue; minimal transfer across blood-brain barrier [3] [1]. |
| Metabolism | Requires biotransformation to active form [5] [3]. | • Process: Enalapril hydrolyzed to active metabolite enalaprilat [5] [3]. • Primary Enzyme: Carboxylesterase 1 (CES1) in hepatocytes [5]. |
| Excretion | Primarily eliminated by the kidneys [5] [3]. | • Tmax (Enalaprilat): 3-4 hours post-dose [3]. • Route: >90% of IV dose excreted in urine as enalaprilat within 24 hours [1]. • Half-life (Enalaprilat): ~11 hours [5] [4]. • Dialysis: 20-50% dialyzable [6]. |

Metabolic Pathway and Mechanism

The following diagram illustrates the metabolic activation of **enalapril** and its mechanism of action within the Renin-Angiotensin-Aldosterone System (RAAS).



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Enalapril is metabolized to **enalaprilat**, which inhibits ACE and reduces angiotensin II production.

Enalapril's primary mechanism involves competitive inhibition of ACE by its active metabolite, **enalaprilat** [5] [1]. This disrupts the Renin-Angiotensin-Aldosterone System (RAAS):

- **RAAS Inhibition:** ACE inhibition reduces conversion of angiotensin I to potent vasoconstrictor angiotensin II [5] [3]
- **Systemic Effects:** Lower angiotensin II leads to **vasodilation** and decreased **aldosterone secretion**, reducing sodium/water retention and blood pressure [5] [1]
- **Bradykinin Potentiation:** ACE also breaks down vasodilator bradykinin; its accumulation contributes to therapeutic effects and common side effect of **dry cough** [5] [1]

Experimental Methodologies for ADME Studies

Key experimental approaches for investigating **enalapril**'s ADME properties include:

- **Clinical Pharmacokinetic Studies:** Randomized, open-label, multiple-dose crossover designs in healthy subjects to assess drug-drug interactions and steady-state pharmacokinetics [7]
- **Renal Impairment Studies:** Single-dose administration to patients with varying degrees of renal dysfunction with serial blood and urine collection over 48 hours to evaluate excretion and need for dose adjustments [8]
- **Analytical Techniques:** Use of high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS) for precise quantification of **enalapril** and **enalaprilat** concentrations in biological samples [7]

Critical ADME Considerations

- **Renal Function Impact:** Renal impairment significantly alters **enalaprilat** pharmacokinetics; accumulation occurs with CrCl <30 mL/min requiring dose reduction [6] [5] [8]
- **Drug-Drug Interactions:** Coadministration with diuretics increases hypotension risk; potassium supplements or potassium-sparing diuretics increase hyperkalemia risk [6] [5]
- **Special Populations:** Elderly patients may require lower starting doses due to age-related decline in renal function [5]

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